molecular formula C7H12N4O2 B2532054 2-Butyl-5-nitropyrazol-3-amine CAS No. 2226181-50-4

2-Butyl-5-nitropyrazol-3-amine

Cat. No. B2532054
CAS RN: 2226181-50-4
M. Wt: 184.199
InChI Key: VMWPWCJSJQTCPE-UHFFFAOYSA-N
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Description

2-Butyl-5-nitropyrazol-3-amine is a chemical compound that has gained significant attention in scientific research in recent years. It is a highly reactive compound that has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

2-Butyl-5-nitropyrazol-3-amine has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as an insecticide and herbicide.

Mechanism of Action

The mechanism of action of 2-Butyl-5-nitropyrazol-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to have toxic effects on certain insect species, making it a potential insecticide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Butyl-5-nitropyrazol-3-amine in lab experiments is its high reactivity. This makes it a useful tool for studying cellular processes and for developing new drugs and treatments. However, its explosive nature and sensitivity to shock, heat, and friction make it difficult to handle and store. Therefore, it requires careful handling and storage.

Future Directions

There are several future directions for research on 2-Butyl-5-nitropyrazol-3-amine. One area of interest is its potential use as a cancer treatment. Studies have shown that it has the ability to induce apoptosis in cancer cells, making it a promising candidate for further research. Another area of interest is its potential use as an insecticide and herbicide. Research in this area could lead to the development of new, more effective pesticides that are less harmful to the environment. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2-Butyl-5-nitropyrazol-3-amine involves the reaction of 2-butyl-3-formyl pyrazole with nitric acid in the presence of a catalyst. This process yields a yellow crystalline solid that is highly explosive and sensitive to shock, heat, and friction. Therefore, it requires careful handling and storage.

properties

IUPAC Name

2-butyl-5-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-2-3-4-10-6(8)5-7(9-10)11(12)13/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWPWCJSJQTCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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